7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine
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Description
Scientific Research Applications
Hybrid Catalysts in Synthesis
Pyrrolo[2,3-d]pyrimidine scaffolds are pivotal in medicinal and pharmaceutical industries due to their extensive synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. These catalysts allow for a broad range of applicability in developing lead molecules, demonstrating the scaffold's significance in drug development (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The pyrimidine ring, part of the pyrrolo[2,3-d]pyrimidine structure, plays a critical role in the development of optoelectronic materials. Quinazolines and pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have been used to create novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). These materials exhibit significant potential in photo- and electroluminescence, highlighting the versatility of pyrimidine-containing compounds in advancing technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Optical Sensors
Derivatives of pyrimidines, akin to the core structure in the compound of interest, serve as exquisite materials for optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications. This utility extends their application beyond synthetic chemistry into the realms of sensor technology and materials science, showcasing the broad applicability of pyrimidine derivatives in scientific research (Jindal & Kaur, 2021).
N-Heterocycle Synthesis
The tert-butyldimethylsilyloxy group, often used as a protective group in synthetic organic chemistry, facilitates the synthesis of N-heterocycles, including pyrrolo[2,3-d]pyrimidine derivatives. These methodologies offer access to a diverse array of structurally complex piperidines, pyrrolidines, and azetidines, underscoring the importance of protective groups like TBDMS in enabling the synthesis of therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
properties
IUPAC Name |
7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4OSi/c1-16-8-10-17(11-9-16)18-14-26(21-19(18)20(23)24-15-25-21)12-7-13-27-28(5,6)22(2,3)4/h8-11,14-15H,7,12-13H2,1-6H3,(H2,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVMOIGQWBIQRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine |
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